molecular formula C5H6N2O3 B028039 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 101184-09-2

5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No. B028039
Key on ui cas rn: 101184-09-2
M. Wt: 142.11 g/mol
InChI Key: MBAYTADLKKKKRY-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

A solution of ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.00 g, 5.88 mmol) in 3N NaOH (5.88 mL) was heated to 65° C. for 2 h then cooled to RT. The mixture was filtered then added dropwise to a stirred solution of concentrated H2SO4 (1.10 mL) in water (7.35 mL). The mixture was stirred for 2 h then filtered. The solid was washed with water (2×10 mL) then dried under vacuum to give 0.65 g (78%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.21 (d, 1H), 10.52 (br. s., 1H), 9.77-10.21 (m, 1H), 1.95-2.35 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.88 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5](=[O:7])[NH:4][C:3]=1[C:8]([O:10]CC)=[O:9]>[OH-].[Na+]>[CH3:1][C:2]1[NH:6][C:5](=[O:7])[NH:4][C:3]=1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(NC(N1)=O)C(=O)OCC
Name
Quantity
5.88 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
then added dropwise to a stirred solution of concentrated H2SO4 (1.10 mL) in water (7.35 mL)
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The solid was washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(NC(N1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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